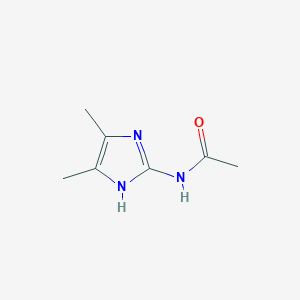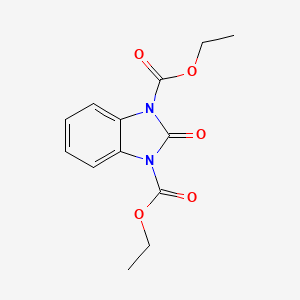![molecular formula C12H14FNO B1311837 2-Piperidinone, 3-[(4-fluorophenyl)methyl]- CAS No. 878887-93-5](/img/structure/B1311837.png)
2-Piperidinone, 3-[(4-fluorophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for “2-Piperidinone, 3-[(4-fluorophenyl)methyl]-” were not found, there are related compounds that have been synthesized. For example, a series of 3-[(4-fluorophenyl)methyl]piperazinyl]-4-amino-5-thione-1,2,4-triazole Schiff bases were prepared in good yield (73–85 %), in five steps starting from 1-[(4-fluorophenyl)methyl]piperazine and ethyl chloroacetate, with use of microwave irradiation .Scientific Research Applications
1. Antimycobacterial Applications
2-Piperidinone derivatives, such as 4-(4-fluorophenyl)-5-phenylpyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one, have demonstrated significant in vitro and in vivo antimycobacterial activity. One study found that these compounds were highly potent against Mycobacterium tuberculosis, with some being more effective than standard treatments like isoniazid and ciprofloxacin (Kumar et al., 2008).
2. Synthesis and Medicinal Chemistry
Another aspect of research focuses on the synthesis of 2-Piperidinone derivatives for potential medicinal applications. For instance, the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, starting from Baylis–Hillman adducts, has been described. This involves a domino process leading to biologically interesting polysubstituted piperidines (Salgado et al., 2019).
3. Development of Serotonin Reuptake Inhibitors
Compounds such as (3S,4R)-4-(4-Fluorophenyl)-3-[[3,4-(methylenedioxy)phenoxy]methyl] piperidine are selective serotonin reuptake inhibitors (SSRIs) used in antidepressant medications. The synthesis and biological evaluations of such compounds have been explored, highlighting their potential therapeutic applications (Keverline-Frantz et al., 1998).
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-11-5-3-9(4-6-11)8-10-2-1-7-14-12(10)15/h3-6,10H,1-2,7-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHUFKNGGSTLGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437892 |
Source


|
| Record name | 2-PIPERIDINONE, 3-[(4-FLUOROPHENYL)METHYL]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinone, 3-[(4-fluorophenyl)methyl]- | |
CAS RN |
878887-93-5 |
Source


|
| Record name | 2-PIPERIDINONE, 3-[(4-FLUOROPHENYL)METHYL]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B1311783.png)

